molecular formula C20H17ClF2N4O2 B6540748 3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea CAS No. 1060204-27-4

3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea

Cat. No.: B6540748
CAS No.: 1060204-27-4
M. Wt: 418.8 g/mol
InChI Key: VZKATJHESWOXAT-UHFFFAOYSA-N
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Description

3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea is an organic compound belonging to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis:
    • Step 1: : The starting material is 4-chlorobenzoyl chloride, which undergoes a Friedel-Crafts acylation with pyridazine to form 4-chlorophenyl-6-oxo-1,6-dihydropyridazin-1-yl compound.

    • Step 2: : This intermediate is then reacted with 3-bromopropylamine to form 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propylamine.

    • Step 3: : The final step involves the reaction of this amine with 2,4-difluorophenyl isocyanate under controlled conditions to yield the target compound.

  • Reaction Conditions:
    • The reactions typically involve the use of solvents such as dichloromethane, THF, or DMF.

    • Catalysts like aluminum chloride and base reagents such as triethylamine are employed to facilitate the reactions.

    • The temperature ranges from -10°C to room temperature, depending on the specific step.

Industrial Production Methods: For industrial-scale production, optimizations are done to enhance yield and purity. Continuous flow reactors and automated systems are used to manage large-scale reactions with better control over reaction parameters and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate to yield various oxidized derivatives.

  • Reduction:
    • Reacts with reducing agents such as lithium aluminum hydride to form reduced products, primarily reducing the pyridazine ring.

  • Substitution:
    • Undergoes nucleophilic substitution reactions, particularly on the 4-chlorophenyl ring, with reagents like sodium methoxide.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Sodium methoxide in methanol.

Major Products Formed:
  • Oxidation: Formation of oxidized pyridazine derivatives.

  • Reduction: Reduced pyridazine compounds.

  • Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

This compound finds use in various scientific fields:

  • Chemistry:
    • As a building block for synthesizing more complex molecules.

    • As a precursor in the synthesis of heterocyclic compounds.

  • Biology:
    • Studied for its potential enzyme inhibition properties, particularly targeting specific metabolic pathways.

  • Medicine:
    • Research into its potential as an anti-inflammatory or anticancer agent, given its ability to interfere with key biological pathways.

  • Industry:
    • Potential use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets:
    • Enzymes within metabolic pathways, possibly inhibiting their activity by binding to active sites.

  • Pathways Involved:
    • Interference in signaling pathways critical for cell growth and proliferation, making it a candidate for anticancer research.

Comparison with Similar Compounds

Compared to other urea derivatives, 3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea stands out due to its unique structural elements, such as the pyridazine ring and difluorophenyl moiety.

Similar Compounds:
  • 4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrazol-3-one

  • 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide

Each of these compounds has structural similarities, but differences in their heterocyclic cores and functional groups contribute to varied chemical and biological properties.

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF2N4O2/c21-14-4-2-13(3-5-14)17-8-9-19(28)27(26-17)11-1-10-24-20(29)25-18-7-6-15(22)12-16(18)23/h2-9,12H,1,10-11H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKATJHESWOXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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